

Application of NMR Spectroscopy for the Structural Identification of Fructose Phosphates

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Compound of Interest

Compound Name: *Fosfructose*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including phosphorylated sugars such as fructose phosphates.[1] Fructose and its phosphorylated derivatives are key intermediates in cellular metabolism, and their accurate identification and quantification are crucial in various fields, including biochemistry, drug development, and clinical research.[2] This document provides detailed application notes and experimental protocols for the use of ^1H , ^{13}C , and ^{31}P NMR spectroscopy in the structural identification of fructose phosphates.

Fructose in solution exists as a mixture of tautomers, primarily β -pyranose, β -furanose, α -furanose, and a small amount of the open-chain keto form.[3] Phosphorylation at different positions on the fructose ring further complicates the structural landscape. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and multidimensional correlation spectra, allows for the unambiguous assignment of signals to specific nuclei within each isomer, providing a detailed picture of the molecular structure and conformation.[4]

Data Presentation

The following tables summarize the reported ^1H , ^{13}C , and ^{31}P NMR chemical shifts for key fructose phosphates in D_2O . These values can serve as a reference for the identification of

these compounds in experimental samples. Note that chemical shifts can be influenced by factors such as pH, temperature, and ionic strength.^[2]

Table 1: ¹H NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

Compound	H-1a	H-1b	H-3	H-4	H-5	H-6a	H-6b
Fructose-1-phosphate	~3.8-4.1	~3.8-4.1	~4.2	~4.1	~4.0	~3.7	~3.7
Fructose-6-phosphate ^[5]	3.84-3.98	3.84-3.98	4.21-4.25	4.10-4.12	3.90-3.97	3.52-3.68	3.52-3.68
Fructose-1,6-bisphosphate	~4.1-4.3	~4.1-4.3	~4.3	~4.2	~4.1	~4.0	~4.0

Note: The ¹H NMR spectra of sugars are often complex due to signal overlap. 2D NMR techniques are typically required for unambiguous assignment.

Table 2: ¹³C NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

Compound	C-1	C-2	C-3	C-4	C-5	C-6
Fructose-1-phosphate[6]	~64	~104	~77	~76	~81	~63
Fructose-6-phosphate (β-furanose) [7][8]	63.3	107.2	82.6	77.1	83.1	65.3
Fructose-1,6-bisphosphate	~64	~104	~78	~76	~82	~65

Note: The chemical shifts are reported for the major anomer where specified. The presence of multiple anomers in solution will result in multiple sets of signals.

Table 3: ³¹P NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

Compound	Phosphate Group	Chemical Shift (ppm)
Fructose-1-phosphate	P-1	~4.0 - 5.0
Fructose-6-phosphate[9]	P-6	~4.5 - 5.5
Fructose-1,6-bisphosphate[9]	P-1	~4.0 - 5.0
P-6	~4.5 - 5.5	

Note: ³¹P chemical shifts are referenced to external 85% H₃PO₄. The chemical shifts can be pH-dependent.[10]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a fructose phosphate sample for NMR spectroscopy.

Materials:

- Fructose phosphate sample
- Deuterium oxide (D_2O , 99.9%)
- NMR tubes (5 mm)
- pH meter or pH strips
- 0.1 M NaOD and DCl in D_2O
- Internal standard (optional, e.g., DSS or TSP)

Procedure:

- **Dissolution:** Weigh 1-5 mg of the fructose phosphate sample and dissolve it in 0.5-0.6 mL of D_2O in a clean vial.
- **pH Adjustment:** Measure the pH of the solution. If necessary, adjust the pH to a desired value (typically around 7.0) using small aliquots of NaOD or DCl. This is crucial as chemical shifts, particularly for the phosphate group, are pH-sensitive.
- **Internal Standard (Optional):** For quantitative analysis, add a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt).
- **Transfer to NMR Tube:** Carefully transfer the solution to a 5 mm NMR tube, ensuring no air bubbles are trapped. The sample height should be sufficient to cover the NMR coil (typically 4-5 cm).
- **Centrifugation (Optional):** If any solid particles are present, centrifuge the NMR tube at a low speed to pellet the solids at the bottom of the tube.

Protocol 2: Acquisition of 1D ^1H , ^{13}C , and ^{31}P NMR Spectra

This protocol describes the general parameters for acquiring one-dimensional NMR spectra.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

^1H NMR Acquisition:

- Locking and Shimming: Lock the spectrometer on the deuterium signal of D_2O and shim the magnetic field to achieve optimal resolution.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
 - Spectral Width: ~ 12 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
- Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

^{13}C NMR Acquisition:

- Tuning: Tune the probe to the ^{13}C frequency.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

- Spectral Width: ~200 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ^{13}C).
- Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

^{31}P NMR Acquisition:

- Tuning: Tune the probe to the ^{31}P frequency.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment.
 - Spectral Width: ~50 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 64-256
- Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 3: Acquisition of 2D NMR Spectra (COSY and HSQC)

Two-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals, especially in complex sugar molecules.

^1H - ^1H COSY (Correlation Spectroscopy):

- Purpose: To identify scalar-coupled protons, typically those on adjacent carbon atoms.

- Acquisition Parameters:
 - Pulse Program: Standard COSY sequence (e.g., cosygpqf).
 - Spectral Width: ~12 ppm in both dimensions.
 - Number of Increments (t1): 256-512
 - Number of Scans per Increment: 4-16
- Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and phase correct the 2D spectrum.

^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

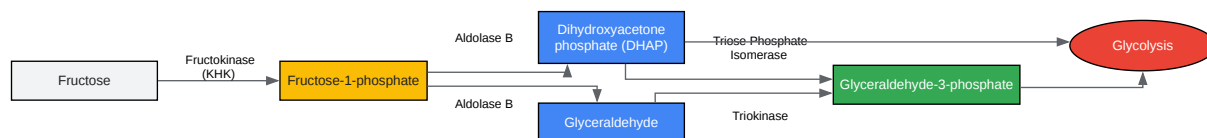
- Purpose: To correlate protons directly attached to carbon atoms.
- Acquisition Parameters:
 - Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
 - ^1H Spectral Width: ~12 ppm
 - ^{13}C Spectral Width: ~120-160 ppm
 - Number of Increments (t1): 128-256
 - Number of Scans per Increment: 8-32
- Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, Fourier transform, and phase correct the 2D spectrum.

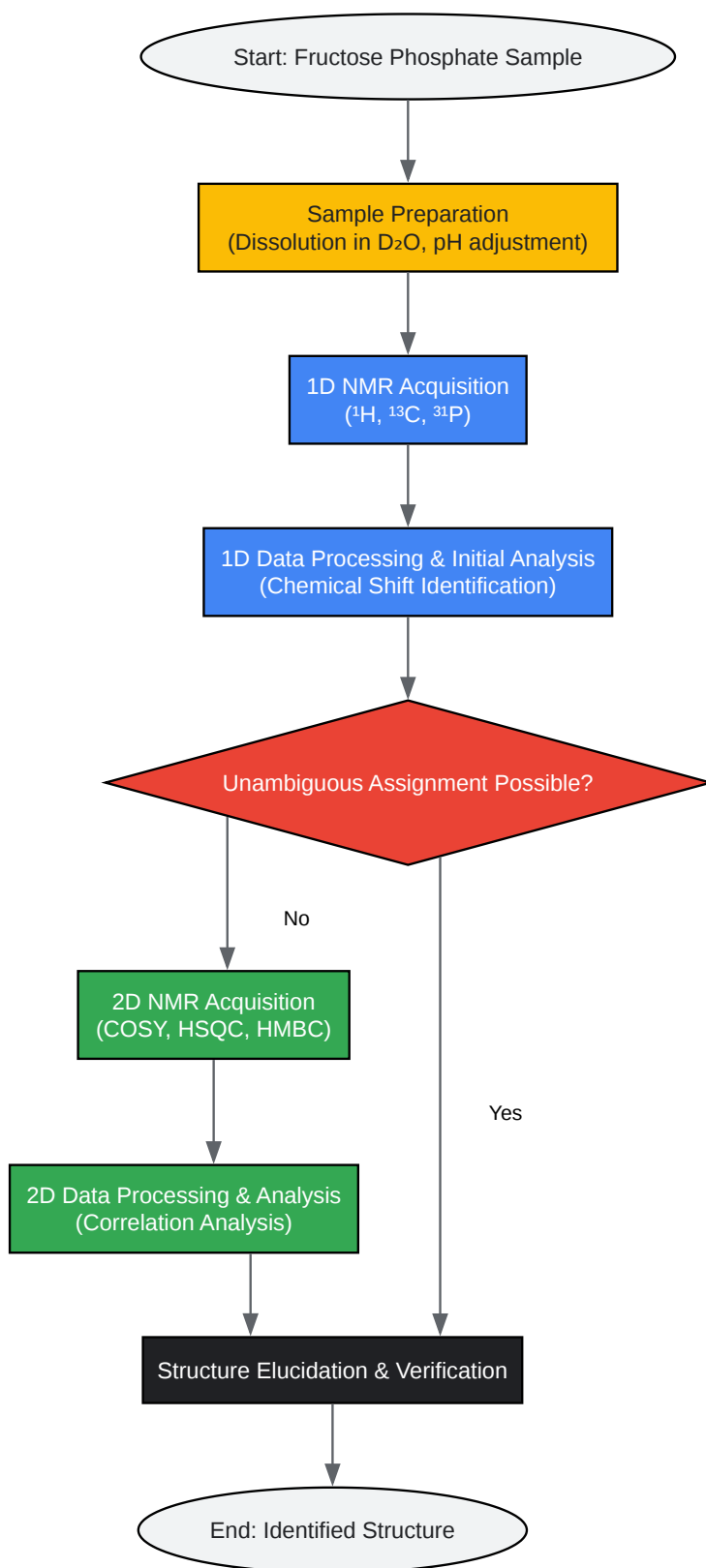
Mandatory Visualization

Fructose Metabolism Pathway

The following diagram illustrates the central role of fructose phosphates in the fructose metabolism pathway, which ultimately feeds into glycolysis. The metabolism of fructose

primarily occurs in the liver.[\[11\]](#)





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